N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide
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Overview
Description
N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole core with a thiol compound in the presence of a base.
Carbamoylation: The carbamoyl group is added by reacting the intermediate with an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the intermediate with 4-methylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine) with a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Carbamoyl Compounds: Compounds such as N-phenylcarbamoyl derivatives have similar functional groups.
Uniqueness
N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide is unique due to its combination of a benzothiazole core with a sulfanyl group and carbamoyl functionalities, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21N3O3S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H21N3O3S2/c1-15-3-5-18(6-4-15)24(31)27-20-11-12-21-22(13-20)33-25(28-21)32-14-23(30)26-19-9-7-17(8-10-19)16(2)29/h3-13H,14H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
YJIMXNZIDKYQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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